

Application Notes and Protocols for Dimethandrolone Undecanoate (DMAU) Clinical Trials in Men

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Compound of Interest

Compound Name: *Dymanthine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive.

Introduction

Dimethandrolone undecanoate (DMAU) is a promising candidate for a male oral contraceptive. [1][2][3] It is a prodrug of dimethandrolone (DMA), which exhibits both androgenic and progestational activity.[4][5][6] This dual action allows DMAU to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in intratesticular testosterone and the suppression of spermatogenesis, while maintaining androgenic effects in the rest of the body.[7][8][9] Clinical trials are essential to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DMAU in men.

Experimental Design

Phase I clinical trials for DMAU have typically followed a double-blind, randomized, placebo-controlled design.[4][7][10]

2.1. Study Population:

Healthy men between the ages of 18 and 50 are the target population for these trials.[\[1\]](#)[\[4\]](#)[\[10\]](#)
Key inclusion and exclusion criteria are summarized in the diagram below.

2.2. Dosing and Administration:

DMAU has been tested at various oral doses, commonly 100 mg, 200 mg, and 400 mg, administered daily for 28 days.[\[1\]](#)[\[4\]](#)[\[10\]](#) The drug has been formulated in both castor oil/benzyl benzoate and powder forms.[\[1\]](#)[\[10\]](#) Administration with a high-fat meal is recommended to increase absorption.[\[10\]](#)[\[11\]](#)[\[12\]](#)

2.3. Study Endpoints:

- **Primary Endpoints:** Safety and tolerability are the primary concerns, assessed through monitoring of adverse events, vital signs, and clinical laboratory tests.[\[4\]](#)[\[7\]](#)
- **Secondary Endpoints:** Pharmacokinetic profiles of DMAU and its active metabolite DMA are determined.[\[4\]](#)[\[7\]](#) Pharmacodynamic effects, including the suppression of serum LH, FSH, and testosterone, are also key secondary endpoints.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Data Presentation

The following tables summarize the key quantitative data from a representative 28-day clinical trial of oral DMAU in healthy men.

Table 1: Baseline Characteristics of Study Participants

Characteristic	Value
Number of Participants	100
Age (years)	18-50
Body Mass Index (kg/m ²)	≤ 33

Data compiled from multiple sources.[\[1\]](#)[\[10\]](#)[\[13\]](#)

Table 2: Hormonal Suppression at Day 28 (400 mg DMAU Dose)

Hormone	Mean Suppression	Threshold for Contraceptive Efficacy
Luteinizing Hormone (LH)	Marked suppression to <1.0 IU/L	<1.0 IU/L
Follicle-Stimulating Hormone (FSH)	Marked suppression to <1.0 IU/L	<1.0 IU/L
Serum Testosterone (T)	Marked suppression to <50 ng/dL	<50 ng/dL

Data represents findings from studies where significant suppression was observed at the 400 mg dose.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Table 3: Effects on Other Parameters at Day 28

Parameter	Change with DMAU Treatment
Weight	Mild increase
Hematocrit	Significant dose effect
HDL Cholesterol	Mild decrease

Changes are generally reported as mild and not clinically significant in short-term studies.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Experimental Protocols

4.1. Hormone Level Monitoring

Objective: To quantify the serum concentrations of LH, FSH, and testosterone.

Methodology:

- **Sample Collection:** Blood samples are collected at baseline and at regular intervals throughout the study (e.g., twice weekly) and for 24-hour pharmacokinetic analysis on days 1 and 28.[\[4\]](#)

- Assay Type: Highly sensitive immunofluorometric assays (IFMAs) or equivalent immunoassays are recommended for the accurate measurement of low gonadotropin levels achieved during treatment.^[1] For testosterone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
- Procedure:
 - Collect whole blood in appropriate serum separator tubes.
 - Allow the blood to clot at room temperature for 30-60 minutes.
 - Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
 - Aliquot the serum into cryovials and store at -80°C until analysis.
 - Perform the assays according to the manufacturer's instructions for the chosen immunoassay kits or validated LC-MS/MS methods.

4.2. Lipid Profile Analysis

Objective: To assess the impact of DMAU on the lipid profile, particularly HDL cholesterol.

Methodology:

- Sample Collection: Fasting blood samples are collected at baseline and at the end of the treatment period.
- Assay Type: Standard enzymatic colorimetric assays are commonly used in clinical laboratories. Methods can include direct measurement or precipitation methods followed by cholesterol measurement.^{[5][10][14]}
- Procedure:
 - Collect fasting blood samples in appropriate tubes (e.g., serum separator tubes).
 - Process the samples to obtain serum as described in section 4.1.

- Analyze the serum for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using an automated clinical chemistry analyzer.

4.3. Safety Assessments

Objective: To monitor the safety and tolerability of DMAU.

Methodology:

- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
- Laboratory Tests: Standard clinical chemistry and hematology panels are performed on blood and urine samples at baseline and at the end of treatment. This includes monitoring liver and kidney function.[2][15]
- Electrocardiogram (ECG): ECGs are performed to monitor cardiac function.[4]
- Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.

4.4. Mood and Sexual Function Assessment

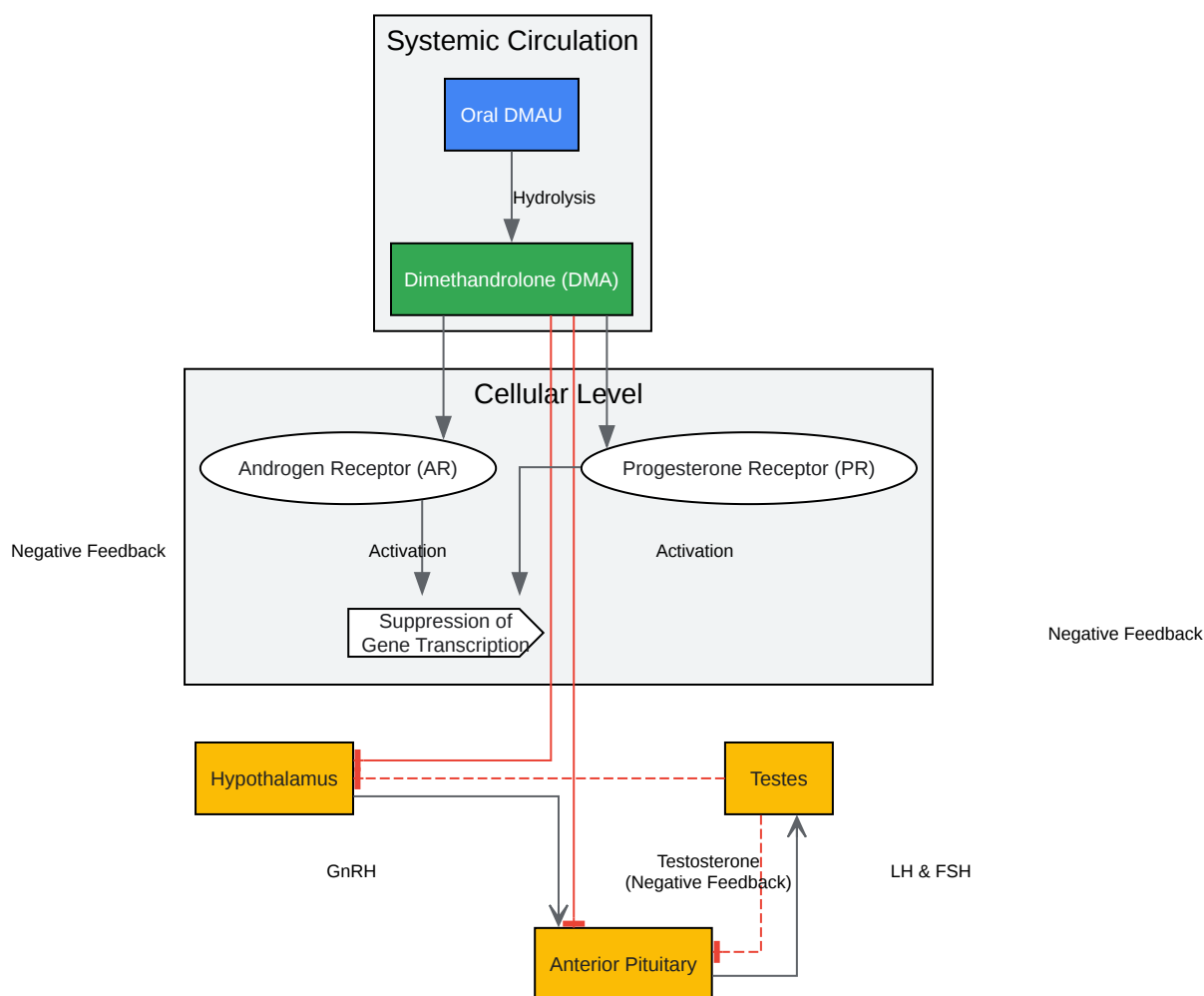
Objective: To evaluate the potential psychological and sexual side effects of DMAU.

Methodology:

- Patient Health Questionnaire-9 (PHQ-9):
 - Administration: The PHQ-9 is a self-administered 9-item questionnaire used to screen for and assess the severity of depression.[15][16][17] Participants rate the frequency of depressive symptoms over the past two weeks on a 4-point Likert scale (0 = "Not at all" to 3 = "Nearly every day").[16]
 - Scoring: The total score is calculated by summing the scores for each of the 9 items, ranging from 0 to 27.[13][16] Severity is categorized as minimal (0-4), mild (5-9), moderate (10-14), moderately severe (15-19), and severe (20-27).[12][17]

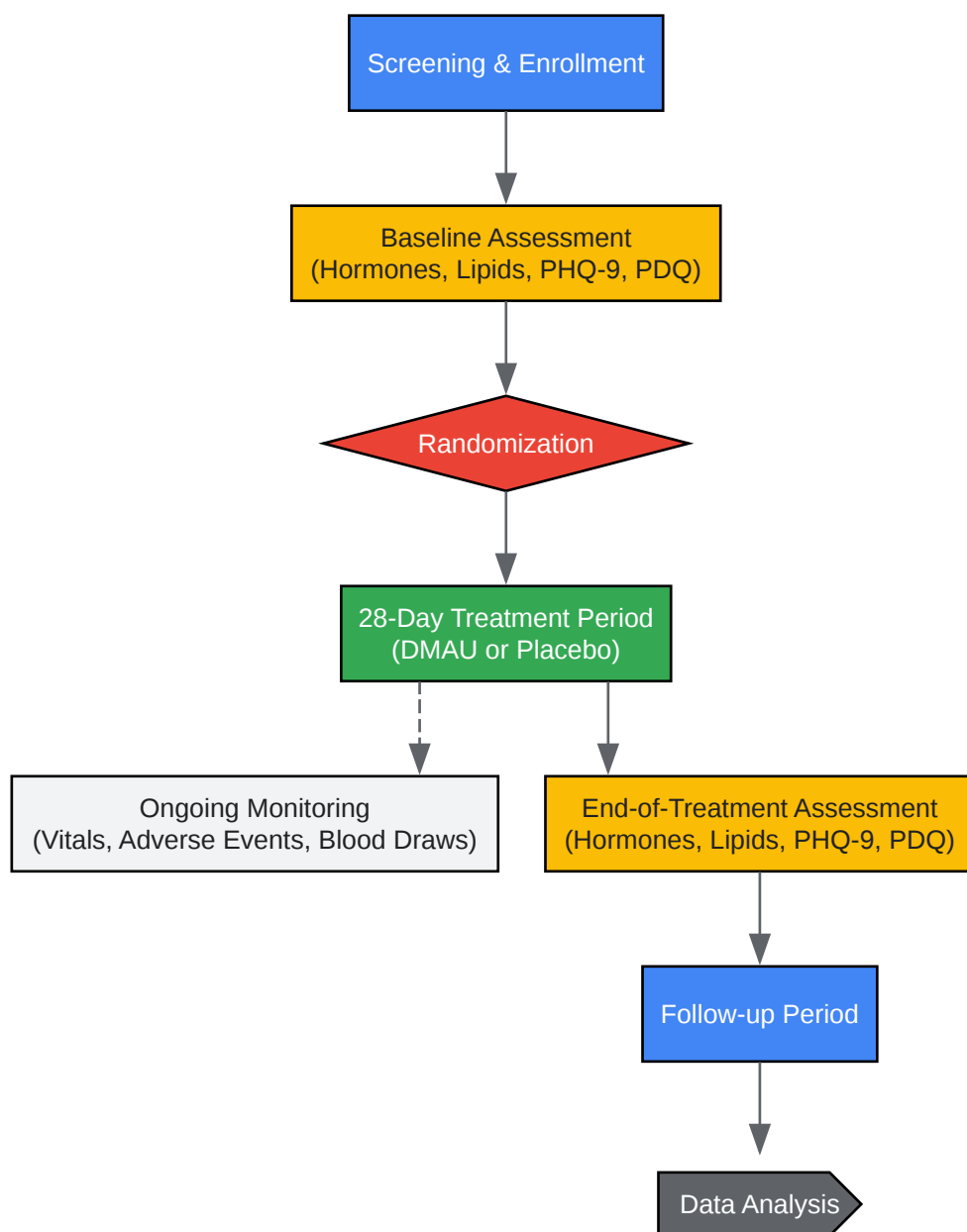
- Psychosexual Daily Questionnaire (PDQ):
 - Administration: The PDQ is a self-reported questionnaire completed daily for 7 consecutive days at baseline and at the end of the treatment period.[4][18] It assesses various aspects of sexual function, including desire, activity, and satisfaction.[19][20][21]
 - Analysis: The daily scores for each item are averaged over the 7-day period to provide a weekly score for each domain of sexual function.[18][19] Clinically meaningful changes in sexual desire and activity have been defined for this instrument.[22]

Visualizations



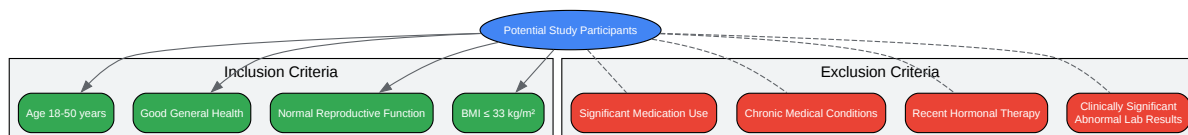
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Caption: DMAU Signaling Pathway for Gonadotropin Suppression.



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Caption: Experimental Workflow for a DMAU Clinical Trial.



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Caption: Logic Diagram for Participant Selection Criteria.

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